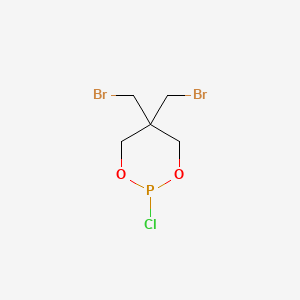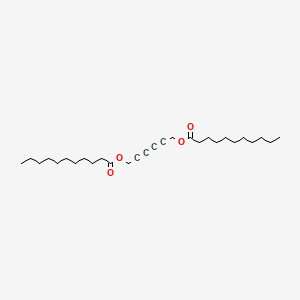
Hexa-2,4-diyne-1,6-diyl diundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexa-2,4-diyne-1,6-diyl diundecanoate is an organic compound characterized by the presence of two triple bonds (diynes) and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hexa-2,4-diyne-1,6-diyl diundecanoate typically involves the esterification of hexa-2,4-diyne-1,6-diol with undecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
HO-CH2-C≡C-C≡C-CH2-OH+2C10H21COOH→C10H21COO-CH2-C≡C-C≡C-CH2-OOC-C10H21+2H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: Hexa-2,4-diyne-1,6-diyl diundecanoate can undergo various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide, leading to the formation of diketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon, resulting in the formation of alkanes.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or new esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Amines, alcohols, acidic or basic catalysts
Major Products:
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes
Substitution: Amides, new esters
Aplicaciones Científicas De Investigación
Hexa-2,4-diyne-1,6-diyl diundecanoate has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials due to its conjugated diyne structure, which imparts unique optical and electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and as a precursor for the synthesis of high-performance materials.
Mecanismo De Acción
The mechanism of action of Hexa-2,4-diyne-1,6-diyl diundecanoate involves its interaction with molecular targets through its reactive triple bonds and ester groups. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules or materials. The pathways involved may include:
Conjugation with proteins or nucleic acids: Leading to potential biological effects.
Polymerization: Formation of polymeric materials with unique properties.
Comparación Con Compuestos Similares
Hexa-2,4-diyne-1,6-diyl diundecanoate can be compared with other similar compounds, such as:
Hexa-2,4-diyne-1,6-diol: A precursor in the synthesis of this compound, known for its use in polymerization reactions.
2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate): Another diyne compound used in polymerization studies, differing in its functional groups and reactivity.
Diacetylene glycol: Similar in structure but with different functional groups, leading to varied applications and reactivity.
The uniqueness of this compound lies in its specific ester functional groups and the length of the undecanoate chains, which impart distinct physical and chemical properties compared to other diynes.
Propiedades
Número CAS |
42034-95-7 |
|---|---|
Fórmula molecular |
C28H46O4 |
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
6-undecanoyloxyhexa-2,4-diynyl undecanoate |
InChI |
InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-19-23-27(29)31-25-21-17-18-22-26-32-28(30)24-20-16-14-12-10-8-6-4-2/h3-16,19-20,23-26H2,1-2H3 |
Clave InChI |
GQFQOHGEHJTKMI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=O)OCC#CC#CCOC(=O)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


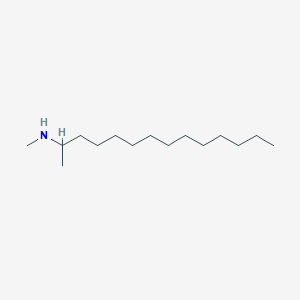

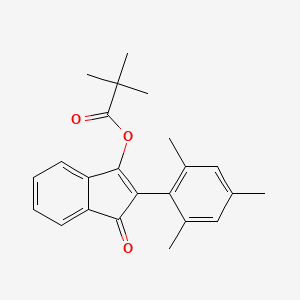
![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)
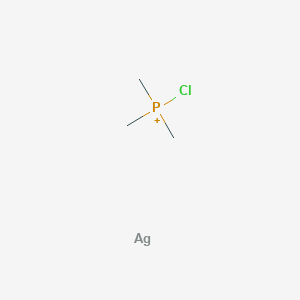
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride](/img/structure/B14669212.png)
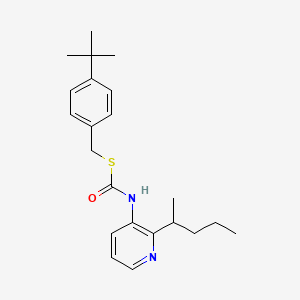
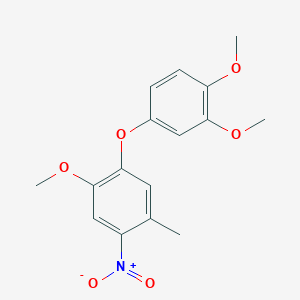

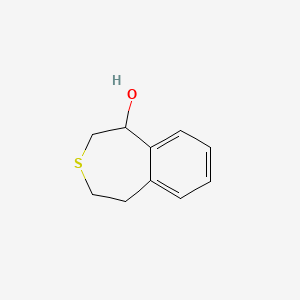
![1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline](/img/structure/B14669230.png)


